N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-6-4-13(5-7-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)8-2-3-9-18/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRDSWIWUYDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with 4-methoxybenzylamine under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Table 1: Key Oxalamide Derivatives and Their Properties
*Yield includes dimer impurity.
Key Observations:
- Substituent Impact : The main compound’s spirocyclic group distinguishes it from linear or aromatic substituents in analogs. For example, S336’s pyridinyl-ethyl group enhances umami receptor binding , while compound 13’s thiazole ring contributes to antiviral activity .
- Synthetic Efficiency : Yields vary widely (23–73%), influenced by steric hindrance (e.g., compound 16’s dimerization) or stereochemical complexity (e.g., compound 13’s single stereoisomer) .
- Biological Targets : Most analogs target enzymes (P450 4F11, stearoyl-CoA desaturase) or receptors (umami, HIV entry), whereas the main compound’s application remains speculative but could exploit spirocyclic stability for material science (e.g., biolubricants, as in ) .
Physicochemical and Analytical Comparisons
- Thermal Stability : Compound 2 () decomposes at 180°C, likely due to sulfamoyl group instability . The main compound’s spiro structure may improve thermal resistance, as seen in 1,4-dioxaspiro-based biolubricants .
- Spectroscopic Characterization : All compounds were validated via NMR and MS. For instance, compound 80 () showed distinct ^1H NMR signals for methoxy (δ 3.72) and chlorophenyl groups , while S336’s regulatory approval required rigorous purity profiling .
Toxicological and Regulatory Profiles
- Safety Margins: S336 and related oxalamides exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to efficient metabolic pathways . The main compound’s spiro group may alter metabolism, necessitating separate toxicological evaluation.
- Regulatory Status : S336 is approved globally as a flavor enhancer , whereas compound 13’s antiviral application requires clinical validation .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique spiro structure combined with an oxalamide functional group. Its molecular formula is , and it has a molecular weight of approximately 296.34 g/mol. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.34 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structure suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
Pharmacological Studies
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways.
- Antinociceptive Activity : Animal models have demonstrated that this compound can reduce pain responses, suggesting its utility in analgesic therapies.
- Selectivity and Potency : Studies on related compounds have indicated high selectivity for specific receptor subtypes, which could minimize side effects associated with broader acting analgesics.
Case Study 1: Neuroprotection in Rodent Models
A study evaluated the neuroprotective effects of this compound in rodent models of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups.
Case Study 2: Analgesic Efficacy
In a formalin-induced pain model, the compound exhibited significant antinociceptive activity at various doses, supporting its potential as a therapeutic agent for pain management.
Q & A
Q. How can researchers ensure reproducibility in biological assays given batch-to-batch variability?
- Quality control :
- NMR/HPLC for each batch.
- Reference standards : Use a centrally characterized batch for cross-lab comparisons.
- Assay controls : Include positive/negative controls in every plate (e.g., known inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
